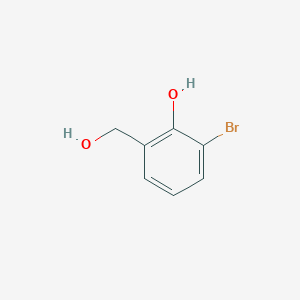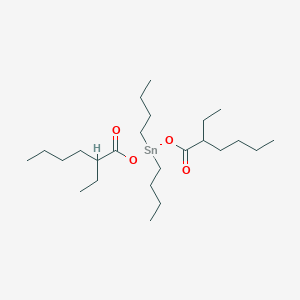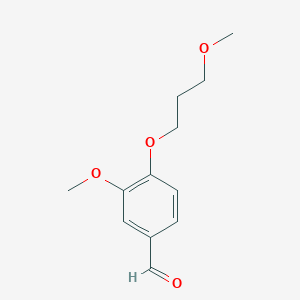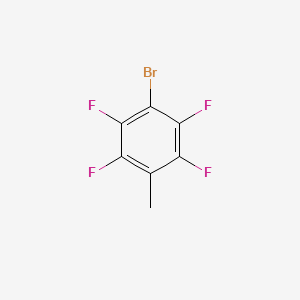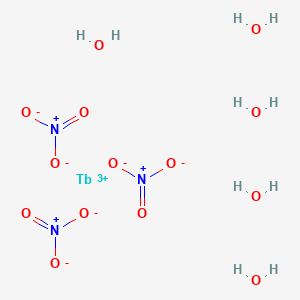
2-Ethoxy-5-fluorophenylboronic acid
Vue d'ensemble
Description
2-Ethoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The SMILES string for 2-Ethoxy-5-fluorophenylboronic acid is CCOc1ccc(F)cc1B(O)O . This provides a text representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethoxy-5-fluorophenylboronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Ethoxy-5-fluorophenylboronic acid has a melting point of 108-113 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 345.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has a molar refractivity of 44.4±0.4 cm3 .Applications De Recherche Scientifique
Organic Synthesis
In organic synthesis, 2-Ethoxy-5-fluorophenylboronic acid serves as a precursor for various organic transformations. Its boronic acid group can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .
Catalysis
2-Ethoxy-5-fluorophenylboronic acid: can act as a catalyst or a co-catalyst in various chemical reactions. For instance, it can be used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for introducing methyl groups across double bonds in a controlled manner .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 2-Ethoxy-5-fluorophenylboronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The 2-Ethoxy-5-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the 2-Ethoxy-5-fluorophenylboronic acid, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is key to the formation of new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathway primarily affected by 2-Ethoxy-5-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds between an arylboronic acid and a variety of organic halides or triflates. The downstream effects of this pathway include the synthesis of complex organic molecules with specific functionalities.
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura coupling reaction is due to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature . These properties likely contribute to its bioavailability.
Result of Action
The result of the action of 2-Ethoxy-5-fluorophenylboronic acid is the formation of new carbon-carbon bonds. This enables the synthesis of complex organic molecules with specific functionalities. The molecular and cellular effects of the compound’s action are largely dependent on the specific molecules that are synthesized as a result of the Suzuki–Miyaura coupling reaction .
Action Environment
The action of 2-Ethoxy-5-fluorophenylboronic acid is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Propriétés
IUPAC Name |
(2-ethoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFKIWGXGWXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584411 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-fluorophenylboronic acid | |
CAS RN |
864301-27-9 | |
| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






